2-(Difluoromethoxy)-6-naphthol
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Overview
Description
2-(Difluoromethoxy)-6-naphthol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-naphthol typically involves the introduction of the difluoromethoxy group into the naphthol structure. One common method involves the reaction of 6-naphthol with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using reagents such as ClCF₂H or other difluorocarbene precursors . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the difluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-6-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-6-naphthol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-naphthol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, such as the inhibition of enzyme activity or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)-6-naphthol: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Methoxy)-6-naphthol: Contains a methoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)aniline: Similar difluoromethoxy group but attached to an aniline structure.
Uniqueness
2-(Difluoromethoxy)-6-naphthol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it valuable in various applications .
Properties
Molecular Formula |
C11H8F2O2 |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
6-(difluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)15-10-4-2-7-5-9(14)3-1-8(7)6-10/h1-6,11,14H |
InChI Key |
FSYQCBBYSAMQSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C=C1O |
Origin of Product |
United States |
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